molecular formula C23H14Cl2FNO3S B11100384 (5E)-3-(3,4-dichlorophenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

(5E)-3-(3,4-dichlorophenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11100384
M. Wt: 474.3 g/mol
InChI Key: HKZJOQDKDBQOAY-SRZZPIQSSA-N
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Description

(5E)-3-(3,4-DICHLOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, substituted with dichlorophenyl and fluorophenyl groups. Its unique chemical properties make it a subject of interest in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3,4-DICHLOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with 4-(4-fluorophenyl)methoxybenzaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiazolidine-2,4-dione under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3,4-DICHLOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5E)-3-(3,4-DICHLOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly as an anti-inflammatory and antidiabetic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-(3,4-DICHLOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with similar core structures, often used as antidiabetic agents.

    Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups, used in various chemical and pharmaceutical applications.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups, known for their unique chemical properties and applications in medicinal chemistry.

Uniqueness

(5E)-3-(3,4-DICHLOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C23H14Cl2FNO3S

Molecular Weight

474.3 g/mol

IUPAC Name

(5E)-3-(3,4-dichlorophenyl)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H14Cl2FNO3S/c24-19-10-7-17(12-20(19)25)27-22(28)21(31-23(27)29)11-14-3-8-18(9-4-14)30-13-15-1-5-16(26)6-2-15/h1-12H,13H2/b21-11+

InChI Key

HKZJOQDKDBQOAY-SRZZPIQSSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)C4=CC(=C(C=C4)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)C4=CC(=C(C=C4)Cl)Cl)F

Origin of Product

United States

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